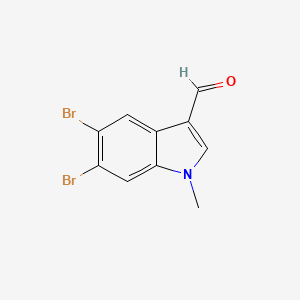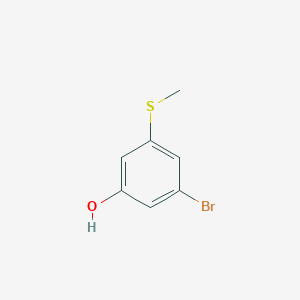
Methyl 3-((2,4-dinitro-5-phenoxyphenyl)(pyridin-2-ylmethyl)amino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-((2,4-dinitro-5-phenoxyphenyl)(pyridin-2-ylmethyl)amino)propanoate is a complex organic compound with the molecular formula C22H20N4O7 This compound is characterized by its intricate structure, which includes a phenoxyphenyl group, a pyridinylmethyl group, and a dinitro substitution
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2,4-dinitro-5-phenoxyphenyl)(pyridin-2-ylmethyl)amino)propanoate typically involves multiple steps:
Formation of the Phenoxyphenyl Intermediate: The initial step involves the nitration of phenol to form 2,4-dinitrophenol, which is then reacted with bromobenzene to yield 2,4-dinitro-5-phenoxyphenyl bromide.
Pyridinylmethylation: The phenoxyphenyl intermediate is then reacted with pyridine-2-carboxaldehyde in the presence of a base to form the pyridinylmethyl derivative.
Amidation: The final step involves the reaction of the pyridinylmethyl derivative with methyl 3-aminopropanoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenyl and pyridinylmethyl groups.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The major products are the corresponding amino derivatives.
Substitution: Substituted phenoxyphenyl derivatives are typically formed.
Wissenschaftliche Forschungsanwendungen
Methyl 3-((2,4-dinitro-5-phenoxyphenyl)(pyridin-2-ylmethyl)amino)propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Wirkmechanismus
The mechanism by which Methyl 3-((2,4-dinitro-5-phenoxyphenyl)(pyridin-2-ylmethyl)amino)propanoate exerts its effects is complex and involves multiple molecular targets and pathways. The nitro groups are known to participate in redox reactions, which can generate reactive oxygen species (ROS) and induce oxidative stress in biological systems. The phenoxyphenyl and pyridinylmethyl groups may interact with specific proteins or enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-((2,4-dinitrophenyl)(pyridin-2-ylmethyl)amino)propanoate
- Methyl 3-((2,4-dinitro-5-methylphenyl)(pyridin-2-ylmethyl)amino)propanoate
- Methyl 3-((2,4-dinitro-5-phenoxyphenyl)(pyridin-3-ylmethyl)amino)propanoate
Uniqueness
Methyl 3-((2,4-dinitro-5-phenoxyphenyl)(pyridin-2-ylmethyl)amino)propanoate is unique due to its specific substitution pattern and the presence of both phenoxyphenyl and pyridinylmethyl groups. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C22H20N4O7 |
|---|---|
Molekulargewicht |
452.4 g/mol |
IUPAC-Name |
methyl 3-[2,4-dinitro-5-phenoxy-N-(pyridin-2-ylmethyl)anilino]propanoate |
InChI |
InChI=1S/C22H20N4O7/c1-32-22(27)10-12-24(15-16-7-5-6-11-23-16)18-14-21(33-17-8-3-2-4-9-17)20(26(30)31)13-19(18)25(28)29/h2-9,11,13-14H,10,12,15H2,1H3 |
InChI-Schlüssel |
XXGMVWDZHMWMAP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCN(CC1=CC=CC=N1)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



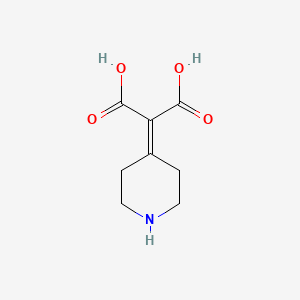
![3,7-dihydroxy-4,4,13,14-tetramethyl-17-(6-methyl-4-oxohept-5-en-2-yl)-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B12100758.png)
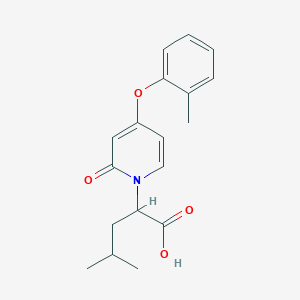
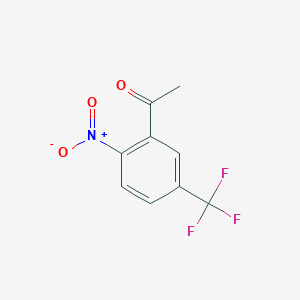
![tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate](/img/structure/B12100769.png)
![(11Z)-4,7-dihydroxy-4-(1-hydroxyethyl)-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione](/img/structure/B12100770.png)

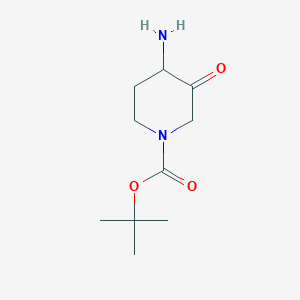


![5-[3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine](/img/structure/B12100800.png)
